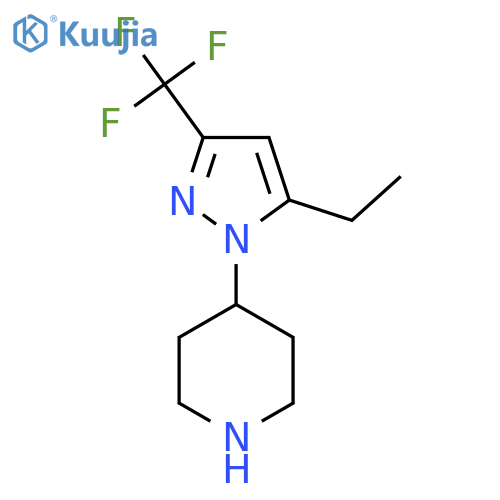

Cas no 2098005-89-9 (4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine)

2098005-89-9 structure

商品名:4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- starbld0027533

- F2198-2115

- AKOS026721860

- 2098005-89-9

- 4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine

- 4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine

-

- インチ: 1S/C11H16F3N3/c1-2-8-7-10(11(12,13)14)16-17(8)9-3-5-15-6-4-9/h7,9,15H,2-6H2,1H3

- InChIKey: XOHCDNBGRMDCME-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(CC)N(C2CCNCC2)N=1)(F)F

計算された属性

- せいみつぶんしりょう: 247.12963201g/mol

- どういたいしつりょう: 247.12963201g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 29.8Ų

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E242866-100mg |

4-(5-ethyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)piperidine |

2098005-89-9 | 100mg |

$ 115.00 | 2022-06-05 | ||

| Life Chemicals | F2198-2115-0.5g |

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine |

2098005-89-9 | 95%+ | 0.5g |

$442.0 | 2023-09-06 | |

| TRC | E242866-500mg |

4-(5-ethyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)piperidine |

2098005-89-9 | 500mg |

$ 435.00 | 2022-06-05 | ||

| Life Chemicals | F2198-2115-10g |

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine |

2098005-89-9 | 95%+ | 10g |

$1957.0 | 2023-09-06 | |

| Life Chemicals | F2198-2115-1g |

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine |

2098005-89-9 | 95%+ | 1g |

$466.0 | 2023-09-06 | |

| Life Chemicals | F2198-2115-2.5g |

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine |

2098005-89-9 | 95%+ | 2.5g |

$932.0 | 2023-09-06 | |

| Life Chemicals | F2198-2115-5g |

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine |

2098005-89-9 | 95%+ | 5g |

$1398.0 | 2023-09-06 | |

| TRC | E242866-1g |

4-(5-ethyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)piperidine |

2098005-89-9 | 1g |

$ 660.00 | 2022-06-05 | ||

| Life Chemicals | F2198-2115-0.25g |

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine |

2098005-89-9 | 95%+ | 0.25g |

$419.0 | 2023-09-06 |

4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

2098005-89-9 (4-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬